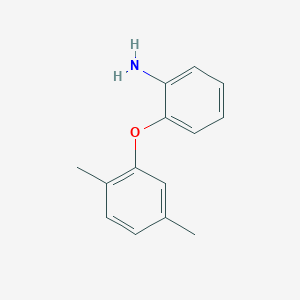

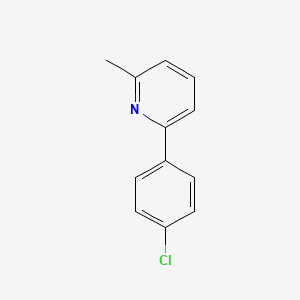

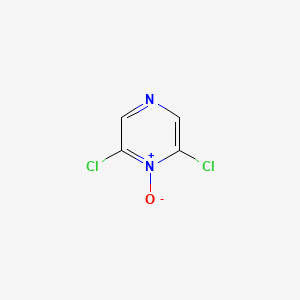

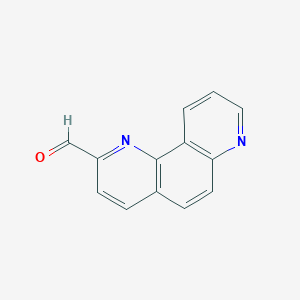

![molecular formula C9H10N2O B1313992 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one CAS No. 67046-22-4](/img/structure/B1313992.png)

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Übersicht

Beschreibung

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, also known as 8-azabenzonorbornadiene, is a bicyclic organic compound which has been studied for its potential applications in synthetic chemistry. It has been used as a starting material in the synthesis of various other compounds, as well as in the study of the mechanism of action of organic compounds. It is also used as a building block in organic synthesis. In

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: Bcl-xL Protein Inhibition

This compound has been identified as a potential Bcl-xL protein inhibitor . The Bcl-xL protein is known to prevent apoptosis, which is the programmed cell death that’s often inhibited in cancer cells . By inhibiting this protein, “6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one” can induce apoptosis in cancer cells, providing a promising avenue for cancer therapy.

Antibiotic Development: E. Coli FabI Inhibition

The crystal structure of E. Coli FabI in complex with NAD and a derivative of “6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one” has been elucidated . This suggests its application in developing antibiotics, particularly targeting the FabI enzyme in bacteria, which is crucial for fatty acid synthesis and bacterial survival.

Synthetic Chemistry: Heteroaryl-Fused Indole Synthesis

In synthetic chemistry, this compound serves as a precursor for the synthesis of novel heteroaryl-fused indole ring systems. These systems have a wide range of applications, including drug development and material science .

Wirkmechanismus

Target of Action

The primary target of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death . By inhibiting Bcl-xL, this compound can promote apoptosis, making it a potential therapeutic agent for diseases characterized by excessive cell survival .

Mode of Action

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one interacts with its target, the Bcl-xL protein, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .

Biochemical Pathways

The compound’s action primarily affects the apoptotic pathway . By inhibiting Bcl-xL, it disrupts the normal function of the mitochondrial outer membrane, leading to the release of cytochrome c . This triggers the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . The activation of caspases leads to the systematic dismantling of the cell, resulting in cell death .

Result of Action

The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells in which the compound is active . If the compound is selectively active in cancer cells, for example, this could result in the reduction of a tumor .

Eigenschaften

IUPAC Name |

5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXQSZIQIJHKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC(=O)C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497105 | |

| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67046-22-4 | |

| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

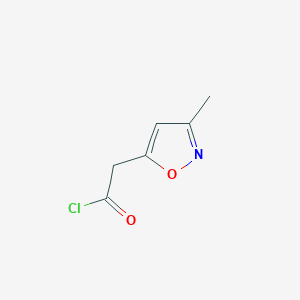

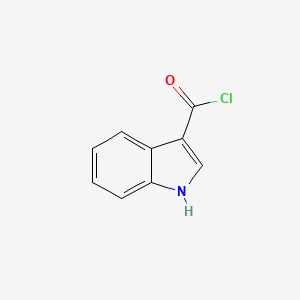

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)